molecular formula C12H24N2O4 B586167 Carisoprodol-d7 CAS No. 1218911-70-6

Carisoprodol-d7

Katalognummer B586167
CAS-Nummer: 1218911-70-6
Molekulargewicht: 267.37 g/mol
InChI-Schlüssel: OFZCIYFFPZCNJE-FJNYTKNASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carisoprodol-d7, also known as propyl-d7, is an analytical reference standard intended for use as an internal standard for the quantification of carisoprodol . Carisoprodol is categorized as a skeletal muscle relaxant and also has sedative properties . It is used in the treatment of muscle spasm and nocturnal leg cramps .


Synthesis Analysis

Carisoprodol is metabolized relatively rapidly in the liver to the barbiturate sedative, meprobamate . The relationship between carisoprodol concentration and its conversion to meprobamate has been studied . Liquid chromatography–tandem mass spectrometry was used to quantitate carisoprodol and meprobamate concentrations in urine specimens .


Molecular Structure Analysis

The molecular formula of this compound is C12H17D7N2O4 . The InChI code is InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 .


Chemical Reactions Analysis

This compound is used as an internal standard for the quantification of carisoprodol by GC- or LC-MS . The drug is abused recreationally, often for its heavy sedating, relaxant, and anxiolytic effects .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.37 g/mol . The solubility of this compound is 20 mg/ml in DMF, 10 mg/ml in DMSO, 20 mg/ml in Ethanol, and 0.5 mg/ml in Ethanol:PBS (pH 7.2) (1:1) .

Wissenschaftliche Forschungsanwendungen

Analytical Methodology and Quantification

  • Carisoprodol and its metabolite, meprobamate, are frequently encountered in impaired driving casework. A quantitative analysis method using solid-phase extraction and gas chromatography-mass spectrometry was developed, employing benzylcarbamate and meprobamate-d7 as internal standards. This method offers a linear range up to 100 mg/L and is crucial for accurate quantification in forensic toxicology (Downey et al., 2009).

Molecular Studies and Interaction with GABAA Receptors

  • Carisoprodol is known for its muscle relaxant properties but is increasingly abused. It allosterically modulates and directly activates α1β2γ2 GABAA receptors, similar to barbiturates, and exhibits greater direct GABAergic effects than its metabolite, meprobamate. These findings contribute to understanding its abuse potential and its sedative effects (González et al., 2009).

Pharmacokinetics and Metabolism

  • Carisoprodol metabolism, influenced by factors like age, sex, and co-medication, is crucial for effective therapy in pain patients. Its metabolism involves the CYP2C19 enzyme, and variations in its metabolic ratio due to patient-specific factors could have therapeutic and toxic implications (Tse et al., 2014).

Computational Studies on Reactivity

  • A computational study using DFT and molecular docking approaches investigated the structure, reactivity, and protein interaction of carisoprodol. The study provided insights into the molecular stability, reactive sites, and its potential inhibitory interactions with target proteins, contributing to a better understanding of its therapeutic and adverse effects (Chaudhary et al., 2021).

Wirkmechanismus

Target of Action

Carisoprodol-d7, like its parent compound Carisoprodol, is a centrally acting muscle relaxant . It is believed to exert its effects on the central nervous system rather than directly on skeletal muscles .

Mode of Action

In animal studies, Carisoprodol appears to block interneuronal activity in the descending reticular formation and spinal cord, thereby altering pain perception . This suggests that this compound may work by altering neuronal communication within the central nervous system .

Biochemical Pathways

Carisoprodol is metabolized in the liver by the enzyme CYP2C19 into its active metabolite, meprobamate . Meprobamate is an anxiolytic drug, suggesting that the anxiolytic effects of this compound may be due to this metabolite . The major metabolic pathway of Carisoprodol involves its conversion to meprobamate .

Pharmacokinetics

The pharmacokinetics of this compound have been characterized in a clinical trial . After a single dose of 350 mg, the main Carisoprodol parameters were Cmax: 2580 ± 1214 ng/mL, AUC 0–∞: 8072 ± 6303 h·ng/mL, and half-life (T 1/2): 2 ± 0.8 h . For meprobamate, the parameters were Cmax: 2181 ± 605 ng/mL and 34,529 ± 7747 h·ng/mL y 9 ± 1.9 h . Different profiles were found for extensive and poor 2C19 metabolizers .

Result of Action

The molecular and cellular effects of this compound are likely similar to those of Carisoprodol. Carisoprodol is known for its heavy sedating, relaxant, and anxiolytic effects . These effects are believed to be largely due to its active metabolite, meprobamate .

Action Environment

Environmental factors such as age, sex, and co-medications may influence the action of this compound . For example, factors affecting urine pH could potentially affect drug and metabolite concentration in the blood and urine by affecting excretion . Additionally, variability in reabsorption and secretion abilities (such as defects or effects in transporters) may influence Carisoprodol concentrations .

Safety and Hazards

Carisoprodol-d7 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is not for human or veterinary use .

Eigenschaften

IUPAC Name

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCIYFFPZCNJE-FJNYTKNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016922
Record name Carisoprodol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218911-70-6
Record name Carisoprodol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carisoprodol-d7
Reactant of Route 2
Reactant of Route 2
Carisoprodol-d7
Reactant of Route 3
Carisoprodol-d7
Reactant of Route 4
Reactant of Route 4
Carisoprodol-d7
Reactant of Route 5
Reactant of Route 5
Carisoprodol-d7
Reactant of Route 6
Reactant of Route 6
Carisoprodol-d7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.